Methyl oleate
Overview
Description
Methyl oleate is an organic compound with the molecular formula C₁₉H₃₆O₂. It is an ester formed from oleic acid and methanol. This compound is a colorless liquid at room temperature and is known for its characteristic odor. This compound is a significant component of biodiesel and is widely used in various industrial applications due to its favorable chemical properties.
Mechanism of Action
Target of Action
Methyl oleate, also known as methyl cis-9-octadecenoate, is a methyl ester of oleic acid . It primarily targets the C=C double bond in oleic acid . This bond is crucial for the compound’s interaction with its targets and the subsequent changes that occur.
Mode of Action
This compound interacts with its targets through a process called olefin metathesis . This is a reaction that results in the redistribution of the carbon-carbon double bonds in olefins (alkenes). In the case of this compound, it undergoes metathesis to yield 50% (equilibrium conversion) of 9-octadecene (a lube oil range hydrocarbon intermediate) and dimethyl 9-octadecendioate (used for the production of macrocyclic compounds) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the olefin metathesis pathway . This pathway involves the breaking and making of carbon-carbon double bonds, leading to the formation of new compounds. The downstream effects include the production of a variety of platform chemicals with potential industrial applications .
Pharmacokinetics
Given its lipophilic nature , it can be inferred that it may have good bioavailability and could be distributed widely in the body
Result of Action
The action of this compound results in the production of new compounds. For instance, it can yield 9-octadecene, a lube oil range hydrocarbon intermediate, and dimethyl 9-octadecendioate, which is used for the production of macrocyclic compounds . These products have potential industrial applications, demonstrating the utility of this compound’s action.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the this compound monolayers at the air-water interface undergo ozonolysis, resulting in the rapid loss of material through the cleavage of the C=C bond and the evaporation/dissolution of reaction products . This suggests that the presence of ozone and the interface between air and water can significantly affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Methyl oleate plays a crucial role in biochemical reactions, particularly in the hydration of unsaturated C–C bonds . The enzyme oleate hydratase catalyzes the addition of water to the C=C double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure .
Cellular Effects
The cellular effects of this compound are primarily related to its role in detoxifying free long-chain fatty acids . These fatty acids can potentially destroy outer membranes, causing lysis of protoplasts and subsequent leakage of proteins, cell-associated fatty acids, and nucleic acids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme oleate hydratase . The enzyme requires an FAD cofactor that functions to optimize the active site structure . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position .
Temporal Effects in Laboratory Settings
It is known that the enzyme oleate hydratase, which interacts with this compound, can be improved through systematic protein engineering and directed evolution .
Metabolic Pathways
This compound is involved in the metabolic pathway of the hydration of unsaturated C–C bonds . The enzyme oleate hydratase, which requires an FAD cofactor, plays a crucial role in this process .
Subcellular Localization
It is known that fatty acid hydratases, which interact with this compound, are unique to microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl oleate is primarily synthesized through the esterification of oleic acid with methanol. This reaction typically involves the use of a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and refluxed for about 10 hours. After the reaction is complete, the mixture is cooled to room temperature, and the pH is adjusted to neutral using sodium methoxide. The product is then washed with water, dried using anhydrous calcium chloride, and purified by reduced pressure distillation .
Industrial Production Methods
In industrial settings, this compound is produced by adding oleic acid and methanol into a pressure reaction kettle, followed by the addition of a methanesulfonic acid catalyst. The mixture undergoes primary esterification at 140°C and 0.7 MPa. After pressure relief, additional methanol is added for secondary esterification under the same conditions. The crude this compound is separated from the catalyst using a centrifugal machine, and the final product is obtained through distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: It can be reduced to form saturated esters.
Substitution: this compound can participate in substitution reactions, such as halogenation and hydroxybromination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Halogenation can be carried out using halogens like bromine, and hydroxybromination can be achieved using N-bromosuccinimide.
Major Products
Oxidation: Epoxides, hydroperoxides, and other oxygenated compounds.
Reduction: Saturated esters such as methyl stearate.
Substitution: Halogenated esters and bromohydrins.
Scientific Research Applications
Methyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic analysis and as an intermediate in the synthesis of various chemicals.
Biology: Employed in studies related to lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, wetting agents, stabilizers, textile treatments, plasticizers, rubbers, and waxes.
Comparison with Similar Compounds
Methyl oleate is often compared with other fatty acid esters such as:
Methyl stearate: A saturated ester with similar applications but different chemical reactivity due to the absence of double bonds.
Methyl linoleate: An ester with two double bonds, making it more reactive in oxidation reactions compared to this compound.
Methyl palmitate: A saturated ester with a shorter carbon chain, leading to different physical properties and applications.
This compound is unique due to its single double bond, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
methyl (E)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
Record name | 9-Octadecenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
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CAS No. |
1937-62-8, 67762-38-3, 2462-84-2 | |
Record name | Methyl elaidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl elaidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Octadecenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl elaidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |
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Record name | Methyl 9-octadecenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ELAIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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